Product packaging for Boc-2-fluoro-D-phenylalanine(Cat. No.:CAS No. 114873-10-8)

Boc-2-fluoro-D-phenylalanine

Cat. No.: B558742
CAS No.: 114873-10-8
M. Wt: 283.29 g/mol
InChI Key: NTWUXBKUDXGMHV-LLVKDONJSA-N
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Description

Significance of Fluorine in Modulating Amino Acid and Peptide Properties

The strategic incorporation of fluorine into amino acid structures can profoundly influence their behavior in biological systems. acs.orgnih.gov These modifications are critical for overcoming some of the inherent limitations of peptide-based drugs, such as poor stability and bioavailability. nih.govmdpi.com

Impact on Acidity, Basicity, Hydrophobicity, Geometry, and Conformation

The strong electron-withdrawing nature of fluorine significantly impacts the physicochemical properties of amino acids. fu-berlin.denih.gov This modification can alter the acidity and basicity of nearby functional groups, which in turn can influence enzymatic reactions and receptor binding. fu-berlin.de The presence of fluorine generally increases the acidity of both the α-amino and carboxyl groups. fu-berlin.de

Fluorine's effect on hydrophobicity is complex; while heavily fluorinated chains are hydrophobic, the introduction of a few fluorine atoms can introduce polar character. acs.org This modulation of lipophilicity is a key tool for optimizing a drug's ability to cross cell membranes. acs.orgvulcanchem.com Furthermore, the polar C-F bond can influence the local geometry and conformational preferences of the amino acid side chain, which can be exploited to control the folding of peptides and proteins into precise three-dimensional shapes. nih.govmdpi.com Fluorine's ability to control the conformations of individual amino acid side chains is a unique attribute. nih.gov

Interactive Table: Physicochemical Properties of Boc-2-fluoro-D-phenylalanine

PropertyValue
Molecular Formula C14H18FNO4
Melting Point 94-98°C
Boiling Point 427.3°C at 760 mmHg
Density 1.1918 (estimate)
Specific Rotation (α) -10 º (c=1,EtOAc)
Flash Point 212.2°C

Influence on Reactivity and Bioavailability

By modifying properties like lipophilicity and stability, fluorination can significantly improve the bioavailability of peptide-based drugs. mdpi.comacs.org Enhanced membrane permeability and resistance to metabolic degradation are key factors that contribute to improved bioavailability. vulcanchem.comchemimpex.com For instance, modifying peptides with unnatural amino acids can enhance their ability to cross biological barriers, including cell membranes, leading to better therapeutic potential.

Enhancement of Metabolic Stability in Peptides and Proteins

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. biosynth.com The incorporation of fluorinated amino acids can enhance the metabolic stability of peptides and proteins. acs.orgvulcanchem.com The strong C-F bond makes the molecule more resistant to enzymatic cleavage, thereby prolonging its half-life in the body. vulcanchem.combiosynth.com However, the effect of fluorination on proteolytic stability is not always predictable and can depend on the specific enzyme, the position of the fluorine atom relative to the cleavage site, and the degree of fluorination. researchgate.net Studies have shown that the introduction of D-amino acids or other unnatural amino acids at protease cleavage sites can significantly enhance peptide stability. biosynth.com

Overview of Non-Natural Amino Acids as Building Blocks in Pharmaceutical Research

Non-natural amino acids, also known as unnatural or non-proteinogenic amino acids, are those not found among the 20 common amino acids used in natural protein synthesis. rsc.org These synthetic building blocks are increasingly vital in drug discovery and chemical biology, offering a way to introduce novel chemical and physical properties into peptides and proteins. acs.org Their use allows for the creation of molecules with enhanced stability, selectivity, and therapeutic efficacy.

Role in Drug Development and Design of Novel Therapeutics

Non-natural amino acids are powerful tools in drug development, enabling the design of therapeutics with improved pharmacological profiles. nih.gov By incorporating these modified building blocks, researchers can enhance the stability, potency, and bioavailability of drug candidates. mdpi.com For example, the introduction of non-natural amino acids can make peptide drugs more resistant to enzymatic degradation in the body. This increased stability can lead to a longer duration of action and improved therapeutic outcomes.

Furthermore, non-natural amino acids can be designed to optimize the interaction of a drug with its biological target, leading to increased selectivity and reduced off-target effects. biosynth.commedchemexpress.com This precision is crucial in developing safer and more effective medicines, particularly in areas like cancer therapy and antiviral treatments. acs.org

Applications in Protein Engineering and Synthetic Biology

In the fields of protein engineering and synthetic biology, non-natural amino acids provide a means to expand the chemical diversity of proteins beyond what is found in nature. rsc.org By incorporating these synthetic amino acids, scientists can create proteins with novel functions, enhanced stability, or specific tags for imaging and tracking.

This technology allows for the site-specific modification of proteins, enabling the introduction of fluorescent probes, cross-linking agents, or other functional groups. bitesizebio.com These engineered proteins are invaluable for studying protein structure and function, elucidating biological pathways, and developing new diagnostic and therapeutic agents. rsc.orgportlandpress.com The ability to engineer proteins with tailored properties opens up new frontiers in biotechnology and medicine. researchgate.net

Focus on this compound within the Context of Fluorinated Phenylalanine Derivatives

Among the various fluorinated amino acids, fluorinated phenylalanines have garnered significant attention due to their wide-ranging applications in drug discovery and development. nih.gov The introduction of fluorine into the phenyl ring of phenylalanine can significantly impact its electronic and steric properties, thereby influencing intermolecular interactions. nih.gov

This compound is a specific derivative that holds considerable importance. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group used in peptide synthesis, preventing the amino group from participating in unwanted reactions. The "D" configuration indicates that it is an enantiomer of the naturally occurring L-phenylalanine, a characteristic that can confer resistance to enzymatic degradation.

The fluorine atom at the ortho (2-position) of the phenyl ring in this compound introduces unique conformational constraints and alters the electronic nature of the aromatic ring. This specific positioning can influence how the amino acid interacts with its biological target. For instance, while the incorporation of 2-fluorophenylalanine can sometimes lead to decreased protein stability compared to other isomers, it provides a valuable tool for dissecting the specific roles of aromatic residues in protein-protein and protein-ligand interactions. walshmedicalmedia.com

Table 1: Properties of this compound

PropertyValue
Synonyms Boc-D-Phe(2-F)-OH, Boc-o-fluoro-D-Phe-OH, (R)-Boc-2-amino-3-(2-fluorophenyl)propionic acid
CAS Number 114873-10-8
Molecular Formula C14H18FNO4
Molecular Weight 283.2 g/mol
Appearance White powder
Melting Point 92-98 ºC
Optical Rotation -10.5±1° (c=1% in ethyl acetate)
Data sourced from reference chemimpex.com

Research applications of this compound are diverse and include:

Peptide Synthesis: It serves as a building block for creating novel peptides with enhanced biological activity and stability. chemimpex.com

Drug Development: Researchers utilize this compound to design and synthesize new drug candidates, particularly for targeted therapies. chemimpex.comchemimpex.com

Biochemical Studies: It is employed to investigate protein structure, function, and interactions. chemimpex.com

The strategic use of this compound and other fluorinated phenylalanine derivatives allows for the rational design of peptides and proteins with tailored properties, advancing our understanding of biological systems and paving the way for new therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18FNO4 B558742 Boc-2-fluoro-D-phenylalanine CAS No. 114873-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWUXBKUDXGMHV-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427299
Record name N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-10-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Boc 2 Fluoro D Phenylalanine and Analogues

Strategies for Enantioselective Synthesis of Fluoro-D-phenylalanine Derivatives

Achieving the desired D-configuration in fluoro-phenylalanine derivatives is crucial for their specific biological activities. Several enantioselective strategies have been developed to control the stereochemistry at the α-carbon. beilstein-journals.orgnih.govnih.govvulcanchem.comacs.org

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation of α-amido cinnamic acid derivatives is a powerful method for producing enantiomerically enriched amino acids. nih.govacs.org This approach often utilizes transition-metal catalysts with chiral ligands. For instance, the asymmetric hydrogenation of an N-acetyl dehydroamino-acid using a rhodium catalyst complexed with a chiral DuPhos ligand has been employed in the large-scale synthesis of a substituted D-phenylalanine intermediate. acs.org This method can achieve high enantiomeric excess (ee). acs.org Similarly, rhodium-catalyzed asymmetric hydrogenation of α-amido cinnamic acids using chiral ligands like (R)-BINAP can yield D-phenylalanine derivatives with 94–99% ee.

Another example involves the synthesis of N-Boc-(R)-2,5-difluorophenylalanine ester, where the asymmetric hydrogenation of an enamine intermediate afforded the product with over 99% ee. beilstein-journals.org A palladium-catalyzed hydrogenation of β-fluoroalkyl β-amino acrylic acid derivatives has also been developed, providing chiral β-fluoroalkyl β-amino acid derivatives in good yields and with excellent enantioselectivities. dicp.ac.cn

Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Substrates
SubstrateCatalyst/LigandProductEnantiomeric Excess (ee)Reference
N-acetyl dehydroamino-acid[(DuPhos)Rh(COD)]BF₄Substituted D-phenylalanine intermediateHigh acs.org
4-chloro-2-fluorocinnamic acid derivativeRh-(R)-BINAPD-phenylalanine derivative94–99%
Enamine of 2,5-difluorophenylalanine esterNot specifiedN-Boc-(R)-2,5-difluorophenylalanine ester>99% beilstein-journals.org
β-fluoroalkyl β-amino acrylic acid derivativePd(OCOCF₃)₂/(S,S)-Ph-BPEChiral β-fluoroalkyl β-amino acid derivativeExcellent dicp.ac.cn

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are widely used to induce stereoselectivity in the synthesis of amino acids. beilstein-journals.orgnih.gov The Schöllkopf chiral auxiliary, a bislactim ether derived from valine, is a prominent example. beilstein-journals.orgtandfonline.com Alkylation of the Schöllkopf reagent with a fluorinated benzyl (B1604629) bromide, followed by hydrolysis, yields the desired D- or L-amino acid. For instance, the synthesis of (R)-2,5-difluoro- and (R)-2,4,5-trifluoro-N-Boc-amino acids has been achieved through the alkylation of the Schöllkopf reagent. nih.gov

Another approach involves the use of a chiral imidazolidinone auxiliary. The stereoselective benzylation of an (S)-imidazolidinone with tetrafluorobenzyl bromides has been used to synthesize tetrafluorophenylalanine analogues. beilstein-journals.orgnih.gov Similarly, a one-pot double alkylation of a chiral auxiliary with benzyl iodides has been reported for the synthesis of 2-fluoro- and 2,6-difluoro Fmoc-phenylalanine derivatives. beilstein-journals.orgnih.gov Chiral Ni(II) complexes of Schiff bases derived from a chiral ligand and glycine (B1666218) or alanine (B10760859) can also be alkylated to produce a variety of fluorinated amino acids with high enantiomeric purity. beilstein-journals.orgmdpi.comnih.gov

The Erlenmeyer azalactone synthesis provides another route. Condensation of 4-chloro-2-fluorobenzaldehyde (B1630973) with acetylglycine forms an azalactone, which upon hydrolysis and catalytic hydrogenation gives the racemic amino acid. Enzymatic resolution can then be used to separate the D-enantiomer.

Nucleophilic Asymmetric Synthesis Routes

Nucleophilic addition to chiral imines or their derivatives is another effective strategy for the asymmetric synthesis of fluorinated amino acids. vulcanchem.com For example, the diastereoselective alkylation of a bislactim ether with azide- and fluoro-substituted benzyl halides has been used to synthesize N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine. tandfonline.com This method relies on 1,4-asymmetric induction to control the stereochemistry. tandfonline.com

Incorporation of Fluorine through Various Fluorination Reactions

The introduction of the fluorine atom onto the phenylalanine scaffold can be achieved through several methods, including direct fluorination and nucleophilic aromatic substitution. beilstein-journals.orgnih.govtandfonline.comacs.org

Direct Fluorination Methods (e.g., with [18F]F2 or [18F]AcOF)

Direct electrophilic fluorination is a common method for introducing fluorine, particularly the radioisotope ¹⁸F for positron emission tomography (PET) applications. beilstein-journals.orgnih.gov Reagents such as [¹⁸F]F₂ and [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF) are used for this purpose. beilstein-journals.orgnih.gov For example, the direct radiofluorination of L-phenylalanine with [¹⁸F]F₂ or [¹⁸F]AcOF yields a mixture of ortho-, meta-, and para-fluoro-L-phenylalanines. beilstein-journals.org [¹⁸F]AcOF has been shown to offer higher regioselectivity and fewer side products compared to [¹⁸F]F₂. beilstein-journals.org

The synthesis of 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine, a compound with potential for boron neutron capture therapy, has been achieved by the direct fluorination of 4-borono-D,L-phenylalanine (BPA) with [¹⁸F]AcOF or [¹⁸F]F₂. nih.govresearchgate.netd-nb.info This reaction typically results in radiochemical yields of 25–35% with high radiochemical purity after HPLC separation. beilstein-journals.orgnih.gov

Table 2: Direct Fluorination Reactions for Fluorophenylalanine Synthesis
SubstrateFluorinating AgentProduct(s)Key FindingsReference
L-phenylalanine[¹⁸F]F₂ or [¹⁸F]AcOFo-, m-, and p-fluoro-L-phenylalanines[¹⁸F]AcOF showed higher regioselectivity. beilstein-journals.org
4-borono-D,L-phenylalanine (BPA)[¹⁸F]AcOF or [¹⁸F]F₂4-borono-2-[¹⁸F]fluoro-D,L-phenylalanineRadiochemical yields of 25–35%. beilstein-journals.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SₙAr) is a versatile method for introducing fluorine, especially ¹⁸F, into an aromatic ring. tandfonline.comresearchgate.netnih.gov This reaction typically requires an electron-withdrawing group to activate the ring towards nucleophilic attack by a fluoride (B91410) ion. nih.gov A leaving group, such as a nitro group, trimethylammonium salt, or a halogen, is displaced by the fluoride. nih.gov

For the synthesis of 2-[¹⁸F]-fluoro-L-phenylalanine, a three-step synthesis starting from a precursor containing a suitable leaving group has been reported. beilstein-journals.orgnih.gov The key step is the [¹⁸F]-fluoride exchange reaction. beilstein-journals.orgnih.gov While SₙAr is a powerful tool, challenges can include the need for multi-step radiosyntheses and potentially low radiochemical yields. nih.gov

Electrophilic Fluorination Approaches

Electrophilic fluorination represents a direct method for the introduction of a fluorine atom onto an aromatic ring. This approach typically involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source. wikipedia.org Common reagents for this purpose include N-F compounds like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgacs.org

The mechanism of electrophilic fluorination is a subject of ongoing investigation, with possibilities including a direct SN2-type attack of the nucleophilic carbon on the electrophilic fluorine or a single-electron transfer (SET) pathway. wikipedia.org For the synthesis of 2-fluoro-D-phenylalanine derivatives, a precursor such as Boc-D-phenylalanine would be subjected to an electrophilic fluorinating agent. The regioselectivity of the fluorination (ortho, meta, or para) is influenced by the directing effects of the substituents on the phenyl ring, including the protected amino acid side chain.

Direct electrophilic fluorination of L-phenylalanine has been reported to yield a mixture of ortho-, meta-, and para-fluorophenylalanine, with the para-substituted product often being the major isomer, though yields can be low and separation of the isomers is challenging. nih.govbeilstein-journals.org For instance, the direct fluorination of 4-borono-L-phenylalanine with [¹⁸F]AcOF or [¹⁸F]F₂ has been used to prepare 4-borono-2-[¹⁸F]fluoro-L-phenylalanine. nih.gov Palladium-catalyzed electrophilic fluorination of β-methylene C(sp³)–H bonds in phenylalanine derivatives has also been explored, offering a different approach to fluorination on the amino acid scaffold. nih.gov

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Abbreviation Chemical Class
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Cationic N-F reagent
N-Fluorobenzenesulfonimide NFSI Neutral N-F reagent
N-Fluoro-o-benzenedisulfonimide NFOBS Neutral N-F reagent

Halofluorination of Dehydroamino Acid Esters

Halofluorination of α,β-dehydroamino acid esters provides a pathway to α-fluoro-β-halo amino acid derivatives. These compounds can serve as versatile intermediates for the synthesis of various fluorinated amino acids. The reaction involves the addition of a halogen and a fluorine atom across the double bond of a dehydroamino acid precursor. capes.gov.br

The process typically utilizes a source of electrophilic halogen (e.g., N-bromosuccinimide or N-chlorosuccinimide) and a fluoride source. The stereochemical outcome of the addition is a key consideration in this methodology. For N-protected dehydroamino acid methyl esters, the reaction conditions can be tuned to influence the diastereoselectivity of the product. capes.gov.br The resulting α-fluoro-β-halo amino acid esters can then undergo further transformations, such as reductive dehalogenation, to afford the corresponding α-fluoro amino acid derivatives. capes.gov.br

Protecting Group Chemistry in the Synthesis of Boc-2-fluoro-D-phenylalanine

The use of protecting groups is a cornerstone of amino acid and peptide synthesis, enabling the selective modification of specific functional groups. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the α-amino function.

Role of the Boc Protecting Group in Peptide Synthesis and Stability

The Boc protecting group plays a crucial role in the synthesis of this compound and its incorporation into peptides. Its primary functions are:

Preventing unwanted reactions: The Boc group masks the nucleophilicity of the α-amino group, preventing it from participating in undesired side reactions during subsequent synthetic steps, such as esterification or coupling reactions. organic-chemistry.org

Enhancing solubility: The lipophilic nature of the tert-butyl group can improve the solubility of amino acid derivatives in organic solvents commonly used in synthesis.

Directing stereochemistry: The steric bulk of the Boc group can influence the stereochemical outcome of reactions at adjacent chiral centers. rsc.orgtandfonline.com

Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, making it compatible with many synthetic transformations. organic-chemistry.org This stability allows for the manipulation of other parts of the molecule without premature deprotection of the amino group. The introduction of fluorine into amino acids can increase their metabolic stability, and the Boc group is instrumental in the synthetic routes to these valuable compounds. nih.gov

Table 2: Properties of the Boc Protecting Group

Property Description
Chemical Nature Carbamate
Introduction Typically via reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O)
Stability Stable to basic, nucleophilic, and reductive conditions
Lability Labile to acidic conditions

Deprotection Strategies

The removal of the Boc protecting group is a critical step in the final stages of synthesis or prior to peptide coupling. Given its acid lability, the most common deprotection strategies involve treatment with strong acids.

Common reagents and conditions for Boc deprotection include:

Trifluoroacetic acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is widely used for efficient Boc removal.

Hydrogen chloride (HCl): A solution of HCl in an organic solvent, such as dioxane or diethyl ether, is another effective method.

Thermal Deprotection: In some cases, thermal conditions can be employed to remove the Boc group, offering a catalyst-free alternative. researchgate.netacs.org

The choice of deprotection reagent and conditions is often dictated by the presence of other acid-sensitive functional groups in the molecule. organic-chemistry.org For instance, in the synthesis of complex molecules, an orthogonal protecting group strategy is often employed, where different protecting groups can be removed selectively under distinct conditions.

Multistep Synthetic Pathways to Fluoro-D-phenylalanine Analogues

The synthesis of fluorinated D-phenylalanine analogues often requires multi-step sequences to control the regiochemistry and stereochemistry of the final product.

Routes from Protected Aspartic Acid Derivatives

A notable synthetic route to fluorinated phenylalanine analogues commences from protected derivatives of aspartic acid. This strategy leverages the chiral pool of aspartic acid to establish the desired stereochemistry at the α-carbon.

One such pathway involves the conversion of a partially protected D-aspartic acid derivative into a key intermediate that can undergo a coupling reaction to introduce the aromatic ring. nih.gov For example, a protected D-aspartic acid derivative can be activated as an N-hydroxytetrachlorophthalimide ester. nih.gov This activated species can then be coupled with a suitable boronic acid, such as a fluorinated phenylboronic acid, to form the carbon-carbon bond and create the phenylalanine backbone. nih.govvulcanchem.com Subsequent deprotection and functional group manipulations, including the introduction of the fluorine atom if not already present on the boronic acid, lead to the desired fluoro-D-phenylalanine analogue. This approach has been successfully applied to the synthesis of 4-(2-fluoroethyl)-L-phenylalanine and 3-(2-fluoroethyl)-L-phenylalanine from L-aspartic acid derivatives. nih.gov

Synthesis via Vinylated Intermediates

A key strategy for the synthesis of ortho-substituted phenylalanine derivatives, including 2-fluoro-D-phenylalanine analogues, involves the use of vinylated intermediates. nih.govbeilstein-journals.org This approach is particularly useful when direct fluorination or other substitution methods at the ortho position are challenging.

The synthesis of D,L-2-(2-fluoroethyl)phenylalanine and its L-enantiomer, a promising PET tracer for brain tumor imaging, highlights this methodology. beilstein-journals.org The process begins with the protected D,L-N-Boc-2-bromophenylalanine. This starting material undergoes a Stille coupling reaction to introduce a vinyl group at the ortho position, forming a key o-vinyl derivative. nih.govbeilstein-journals.org Subsequent hydroboration of this vinylated intermediate yields a primary alcohol. nih.govbeilstein-journals.org This alcohol can then be directly fluorinated and deprotected to afford the final 2-(2-fluoroethyl)phenylalanine. nih.gov Alternatively, the alcohol can be activated by tosylation, creating a suitable precursor for radiofluorination to produce the corresponding ¹⁸F-labeled PET tracer. beilstein-journals.org

Use of Organozinc Reagents

Organozinc reagents play a significant role in the synthesis of fluorinated phenylalanine derivatives through cross-coupling reactions. The Negishi cross-coupling reaction, which involves the palladium-catalyzed coupling of an organozinc compound with an organic halide, is a versatile method for creating carbon-carbon bonds. nih.govresearchgate.netnih.gov

This method provides a direct route to protected fluorinated phenylalanine analogues. nih.gov The synthesis typically involves the cross-coupling of a protected iodoalanine, which serves as the source of the amino acid backbone, with a fluorinated aryl halide. nih.govresearchgate.net For instance, the coupling of a protected (R)-iodoalanine with 2-fluoroiodobenzene using a palladium catalyst affords the N-Boc-protected 2-fluoro-ʟ-phenylalanine ester. nih.gov

The utility of amino acid-derived organozinc iodides is extensive, allowing for reactions with various electrophiles, including aryl iodides to form phenylalanine derivatives. acs.org The stability and reactivity of these organozinc reagents can be influenced by the solvent and protecting groups used. acs.org For example, dipolar aprotic solvents like dimethylformamide (DMF) can reduce the rate of β-elimination, an undesirable side reaction. acs.org Furthermore, the use of a trifluoroacetyl protecting group on the nitrogen can suppress intramolecular coordination to zinc, further enhancing the stability of the reagent. acs.org The tolerance of this reaction to various functional groups, including acidic protons like phenols, makes it a robust synthetic tool. acs.org

Peptide Coupling Reactions in the Synthesis of Derivatives

The formation of peptide bonds, or peptide coupling, is a fundamental process in the synthesis of peptide derivatives containing this compound. This involves the reaction between the carboxyl group of one amino acid and the amino group of another. To facilitate this reaction, the carboxyl group is typically activated. uniurb.it

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are common activating agents. uniurb.it However, the use of carbodiimides alone can lead to side reactions and racemization. To mitigate these issues, additives such as N-hydroxy derivatives are often employed. uniurb.it These additives react with the activated amino acid to form a more stable active ester, which then reacts with the incoming amino group to form the peptide bond with higher efficiency and reduced racemization. uniurb.it For solution-phase synthesis, N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly suitable as it and its urea (B33335) byproduct are water-soluble, simplifying purification. uniurb.it

The incorporation of fluorinated amino acids like this compound into peptide sequences can significantly alter the properties of the resulting peptides. These modifications can enhance proteolytic stability, modulate conformational preferences, and alter binding affinities to target receptors, making them valuable tools in the development of novel therapeutic agents. vulcanchem.com

Radiosynthesis of ¹⁸F-Labeled Fluoro-phenylalanine Derivatives for Positron Emission Tomography (PET)

The radiosynthesis of fluorine-18 (B77423) (¹⁸F) labeled fluoro-phenylalanine derivatives is of great importance for positron emission tomography (PET), a non-invasive imaging technique used in medical diagnostics. nih.gov The short half-life of ¹⁸F (109.7 minutes) necessitates rapid and efficient synthetic methods. nih.govnih.gov

Automated Synthesis Protocols

To ensure reproducibility, high yields, and compliance with Good Manufacturing Practices (GMP), the automation of radiosynthesis is crucial for the routine clinical production of ¹⁸F-labeled radiopharmaceuticals. d-nb.infonih.gov Several automated synthesis modules, such as the GE TRACERlab and Scintomics Hotbox, have been developed and implemented for the production of ¹⁸F-labeled phenylalanine derivatives. d-nb.infosnmjournals.orgresearchgate.net

These automated systems can perform multi-step syntheses, including the initial ¹⁸F-fluorination, subsequent chemical transformations, and final purification. d-nb.infonih.gov For example, the automated synthesis of 6-[¹⁸F]Fluoro-L-DOPA ([¹⁸F]FDOPA) has been achieved with reproducible radiochemical yields and high purity. d-nb.info Similarly, an automated, three-step, two-pot procedure for the synthesis of [¹⁸F]FAMT has been developed, providing suitable quantities for clinical use. thno.org The implementation of "minimalist" conditions in copper-mediated radiofluorination has also been successfully automated, enabling the high-yield production of tracers like 4-[¹⁸F]FPhe. researchgate.net These automated protocols significantly reduce synthesis time and operator radiation exposure, making the large-scale production of these PET tracers feasible. d-nb.infosnmjournals.org

Precursor Design for Radiosynthesis

The design of the precursor molecule is a critical factor in the successful radiosynthesis of ¹⁸F-labeled phenylalanine derivatives. nih.govresearchgate.netgoogle.com The precursor must be stable under storage conditions yet highly reactive towards ¹⁸F-fluoride under specific reaction conditions.

For nucleophilic substitution reactions, precursors are often designed with a good leaving group (e.g., tosylate, triflate, or a nitro group) at the position to be fluorinated. google.comsnmjournals.org The reactivity of the precursor can be enhanced by the presence of an activating group, such as a carbonyl group, ortho or para to the leaving group. google.com For example, the synthesis of O-3-(2-[¹⁸F]fluoroethyl-L-DOPA) utilizes a triphenyl-di-BOC protected phenylalanine precursor with a tosylated ethyl group. snmjournals.org

In recent years, organometallic precursors, such as those containing tin (stannanes) or boron (boronic esters), have been developed for radiofluorination. nih.govnih.gov Diaryliodonium salts have also emerged as effective precursors for the copper-mediated radiofluorination to produce tracers like [¹⁸F]FDOPA and 4-[¹⁸F]FPhe. researchgate.net The choice of precursor directly impacts the radiochemical yield, specific activity, and ease of purification of the final ¹⁸F-labeled product. google.com

Applications in Peptide Chemistry and Rational Design

Incorporation of Boc-2-fluoro-D-phenylalanine into Peptides

The introduction of this fluorinated amino acid into peptide chains is a key strategy for modulating their physicochemical and biological properties.

This compound is a valuable component in solid-phase peptide synthesis (SPPS), a widely used method for creating custom peptide sequences. chemimpex.comgoogle.com The Boc protecting group on the alpha-amino function allows for controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. google.com This method facilitates the creation of complex peptides with precisely defined sequences. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group is a key feature in this process, preventing unwanted reactions at the amino terminus during the coupling of subsequent amino acids. iris-biotech.de While Fmoc (fluorenylmethoxycarbonyl) based SPPS has become more common due to its milder deprotection conditions, Boc chemistry remains crucial for specific applications. iris-biotech.denih.gov

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

FeatureBoc-SPPSFmoc-SPPS
N-α-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Strong acid (e.g., TFA)Base (e.g., piperidine)
Side-Chain Protection Acid-labile groups (e.g., Bzl)Acid-labile groups (e.g., tBu)
Cleavage from Resin Strong acid (e.g., HF)Strong acid (e.g., TFA)
Advantages Robust, well-establishedMilder deprotection, orthogonal protection schemes
Disadvantages Harsh cleavage conditionsPotential for aspartimide formation

This table provides a general overview of the two main strategies in solid-phase peptide synthesis.

The structural alterations induced by this compound directly translate to changes in a peptide's biological activity and how it behaves in the body. The fluorine atom can enhance binding affinity to target receptors or enzymes by participating in favorable interactions. beilstein-journals.org Furthermore, the introduction of this non-natural amino acid can increase the peptide's resistance to degradation by proteases, enzymes that break down proteins and peptides. researchgate.net This enhanced metabolic stability leads to a longer circulation half-life and improved bioavailability, meaning more of the drug reaches its intended target. beilstein-journals.orgchemimpex.comchemimpex.com

Table 2: Effects of Fluorination on Peptide Properties

PropertyEffect of Fluorination
Binding Affinity Can be enhanced through specific interactions. beilstein-journals.org
Metabolic Stability Often increased due to resistance to proteolytic cleavage. beilstein-journals.orgresearchgate.net
Bioavailability Can be improved due to enhanced stability and permeability. beilstein-journals.orgchemimpex.com
Conformation Can be significantly altered, impacting biological activity. nih.gov
Lipophilicity Generally increased, which can affect membrane permeability. nih.gov

This table summarizes the general effects of incorporating fluorine into peptide structures.

Impact on Peptide Structure and Conformation

Design of Peptide-Based Therapeutics

The unique properties conferred by this compound make it a powerful tool in the rational design of peptide-based drugs for various diseases. chemimpex.comchemimpex.com

The ability to fine-tune a peptide's structure and bioactivity allows for the design of highly selective ligands for specific biological targets, such as receptors or enzymes involved in disease pathways. chemimpex.com For instance, peptides incorporating fluorinated amino acids have been investigated as inhibitors of proteasomes, which are key targets in cancer therapy. nih.gov The enhanced binding affinity and specificity that can be achieved with these modified peptides are crucial for developing targeted therapies. This approach is particularly valuable in oncology and neurology, where precise targeting is essential. chemimpex.com

By improving a peptide's stability and target selectivity, the incorporation of this compound can lead to more potent drugs with fewer off-target effects. chemimpex.com Enhanced efficacy means that a lower dose of the drug may be required to achieve the desired therapeutic effect. chemimpex.com The increased specificity helps to minimize interactions with unintended biological molecules, thereby reducing the potential for adverse side effects. This strategy is a key aspect of developing safer and more effective peptide-based therapeutics. chemimpex.com

Applications in Oncology and Neurology

In the fields of oncology and neurology, the development of targeted therapies is of paramount importance. chemimpex.comnetascientific.com Fluorinated amino acids, including derivatives of 2-fluoro-phenylalanine, play a crucial role in designing novel diagnostic and therapeutic agents for these complex diseases. chemimpex.com

One of the most significant applications is in Positron Emission Tomography (PET), a non-invasive imaging technique used extensively in oncology for tumor diagnosis and staging. nih.govbeilstein-journals.org The radioisotope Fluorine-18 (B77423) (¹⁸F) can be incorporated into phenylalanine derivatives to create radiotracers. beilstein-journals.org For instance, radiolabeled 2-[¹⁸F]-fluoro-L-phenylalanine has been synthesized and evaluated as a potential agent for molecular imaging of brain tumors. nih.govnih.gov These tracers take advantage of the upregulated amino acid transport systems found in many cancer cells, allowing for the visualization of tumors. nih.gov Specifically, fluorinated derivatives of phenylalanine have been investigated for PET imaging of melanoma and brain tumors. nih.gov

In neurology, derivatives such as 6-[¹⁸F]fluoro-L-DOPA are widely used as radiopharmaceuticals for PET scans to investigate neurodegenerative disorders. snmjournals.org While this is a different isomer, the underlying principle of using fluorinated phenylalanines to probe biological systems in the brain is well-established. snmjournals.org The unique properties conferred by the fluorine atom are leveraged to create agents for targeted therapies in both oncology and neurology. chemimpex.comchemimpex.comnetascientific.com

Exploration of Structure-Activity Relationships in Medicinal Chemistry

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. chemimpex.com this compound and related compounds are instrumental in these explorations, particularly in understanding the impact of fluorination on drug efficacy and stability. chemimpex.comresearchgate.net

The position and number of fluorine atoms on the phenylalanine ring can have a dramatic effect on the biological activity of a peptide or small molecule. nih.gov Research has shown that the introduction of a fluorine atom can help maintain or even increase the potency of drug candidates. nih.gov

A compelling example comes from the development of novel inhibitors for the HIV-1 capsid. nih.gov In a study designing new phenylalanine derivatives, researchers found that substituting a fluorine atom onto the terminal benzene (B151609) ring had a significant impact on antiviral activity. nih.gov Specifically, derivatives with a fluorine at the 2-position (ortho), 3-position (meta), or 4-position (para) all demonstrated potent inhibition of the HIV-1 virus. nih.gov This indicates a favorable tolerance for fluorine at these positions and highlights its role in enhancing potency. nih.gov

The data below summarizes the findings for several 2-fluoro-phenylalanine containing compounds tested for their anti-HIV-1 activity.

CompoundDescriptionAntiviral Potency (EC₅₀ in µM)Cytotoxicity (CC₅₀ in µM)
6a-9Derivative with 2-Fluoro substitution3.13 ± 0.91> 16.48
6a-10Derivative with 3-Fluoro substitution3.30 ± 0.63> 16.48
6a-11Derivative with 4-Fluoro substitution3.46 ± 0.59> 16.48
6c-9Derivative with 2-Fluoro-PhCO- substitution11.87Data not specified
6c-10Derivative with 3-Fluoro-PhCO- substitution12.69Data not specified
6c-11Derivative with 4-Fluoro-PhCO- substitution13.02Data not specified

Data sourced from a study on novel HIV-1 capsid inhibitors. nih.gov EC₅₀ represents the concentration of the drug that inhibits viral replication by 50%, with lower values indicating higher potency. CC₅₀ represents the concentration that causes death to 50% of viable cells.

Biochemical and Biological Research Applications

Probing Protein Interactions and Enzyme Mechanisms

The incorporation of fluorinated amino acids into peptides and proteins is a powerful tool for investigating their structure and function. nih.gov

Boc-2-fluoro-D-phenylalanine serves as an effective biochemical probe due to the unique properties of the fluorine atom. The fluorine atom can be used as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govvulcanchem.com This technique allows researchers to non-invasively monitor protein-protein and protein-ligand interactions, as well as conformational changes in proteins, providing detailed insights into molecular recognition events. nih.govwalshmedicalmedia.com

Furthermore, these fluorinated amino acids are used to create specific peptidic probes. For example, they have been incorporated into probes designed to study protein tyrosine phosphatases and to develop antagonists for inhibitor of apoptosis proteins (IAPs). core.ac.uk The strategic placement of fluorine can also help to dissect the role of specific aromatic amino acid interactions, such as cation-π interactions, which are crucial for how peripheral membrane proteins associate with cell membranes. walshmedicalmedia.com

By incorporating this compound into biologically active peptides, scientists can gain insights into complex cellular processes and the mechanisms of various diseases. vulcanchem.comchemimpex.com This approach is particularly valuable for studying metabolic pathways where phenylalanine or related structures play a key role. vulcanchem.comchemimpex.com

One significant area of research is in neurodegenerative diseases involving protein aggregation. Fluorinated phenylalanine analogs have been used to study the aggregation rate of amyloid-forming peptides, which are implicated in conditions like Alzheimer's disease. beilstein-journals.org Additionally, when the fluorine atom is a radioactive isotope, such as ¹⁸F, the resulting amino acid can be used as a tracer for Positron Emission Tomography (PET) imaging. nih.govbeilstein-journals.org This has been applied to the imaging of tumor ecosystems, providing a non-invasive way to study disease progression. nih.govbeilstein-journals.org The study of metabolic disorders like Phenylketonuria (PKU), which involves the accumulation of phenylalanine, also benefits from research into phenylalanine analogs and their effects on metabolic pathways. nih.gov

Use as Biochemical Probes

Enzyme Inhibitors and Bioactive Molecules

The modification of peptides and small molecules with this compound is a common strategy in drug discovery to create potent and selective enzyme inhibitors and other bioactive molecules. nih.govalexandria.ch

This compound is a key building block in the design of enzyme inhibitors. nih.govchemimpex.com The introduction of fluorine can enhance binding affinity, improve metabolic stability, and alter the electronic properties of a molecule, leading to more effective therapeutic agents. nih.gov Researchers have utilized this compound to develop inhibitors for a range of enzymes and receptors, with significant applications in the fields of oncology and neurology. chemimpex.comchemimpex.com For instance, Nα-aroyl-N-aryl-phenylalanine amides, which can be synthesized from phenylalanine derivatives, have been identified as inhibitors of the essential mycobacterial RNA polymerase (RNAP), highlighting their potential as antimycobacterial agents. researchgate.net

Incorporating fluorinated phenylalanine analogs directly into an enzyme's structure can modulate its catalytic activity. nih.gov The effect can vary depending on the specific enzyme and the position of the fluorine substitution. Research has demonstrated that these modifications can either enhance or decrease enzymatic function. For example, the global replacement of phenylalanine with meta-fluorophenylalanine in a lipase (B570770) enzyme resulted in a 25% increase in its catalytic activity. frontiersin.org In another study, the incorporation of 3-fluorophenylalanine into the PvuII endonuclease led to a twofold increase in its activity while maintaining stability similar to the wild-type enzyme. walshmedicalmedia.com

Research Findings on Enzyme Activity Modulation by Fluorinated Phenylalanine
EnzymeFluorinated AnalogObserved Effect on ActivityReference
PvuII endonuclease3-Fluoro phenylalanineTwo-fold increase walshmedicalmedia.com
Lipasemeta-fluorophenylalanine25% boost frontiersin.org

Design and Development of Inhibitors

Research in Neuroscience

Derivatives of D-phenylalanine, including halogenated versions like this compound, are valuable tools in neuroscience research. chemimpex.comchemimpex.comchemimpex.com The D-configuration provides resistance to degradation by enzymes in the body, prolonging the compound's potential effects.

Related halogenated D-phenylalanine derivatives are explicitly used in neuroscience to design novel therapeutics and to study receptor interactions and signaling pathways involved in neurological disorders. chemimpex.comchemimpex.comchemimpex.com For example, D-phenylalanine itself has been investigated for its potential to alleviate symptoms in Parkinson's disease. The ability of fluorinated analogs to probe protein aggregation is also highly relevant to neuroscience, as amyloid plaque formation is a hallmark of several neurodegenerative conditions. beilstein-journals.org

Studies Related to Neurotransmitter Function

Phenylalanine is a critical precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are fundamental for regulating mood, cognition, and stress responses. The body converts phenylalanine to tyrosine, which is then used to produce these vital catecholamines. this compound, as a derivative, is utilized in research to explore the intricate role of amino acids in brain function and neurotransmitter systems. chemimpex.comchemimpex.com Its structural similarity allows it to serve as a probe in studies aimed at understanding the biochemical pathways of neurotransmitter production and function.

Modulation of Neurotransmitter Activity

The D-enantiomer of phenylalanine has demonstrated distinct pharmacological properties. Research suggests that D-phenylalanine may modulate neurotransmitter activity, potentially leading to antidepressant effects and providing pain relief by inhibiting the breakdown of endorphins. Building on this, derivatives like N-Fmoc-4-chloro-2-fluoro-D-phenylalanine are used in the synthesis of peptides that show potential in modulating receptor activity critical in various diseases. These studies form a basis for investigating how this compound could be used to create molecules that influence signaling pathways and neurotransmitter activity.

Molecular Imaging with 18F-Labeled Analogs

The incorporation of the fluorine-18 (B77423) (¹⁸F) isotope transforms amino acid analogs into powerful tracers for molecular imaging techniques, particularly Positron Emission Tomography (PET). nih.gov

Positron Emission Tomography (PET) Tracers for Tumor Imaging

Radiolabeled amino acids are a significant class of PET tracers for imaging tumors, which often exhibit increased amino acid metabolism. nih.gov Unlike the commonly used tracer [¹⁸F]FDG, which has high uptake in the normal brain, amino acid-based tracers can provide better contrast for brain tumor imaging. nih.gov

Preclinical evaluations of ¹⁸F-labeled D-phenylalanine analogs, such as 3-D-[¹⁸F]fluorophenylalanine (3-D-[¹⁸F]FPhe), have shown their potential for high-quality tumor visualization. nih.govresearchgate.net In studies comparing these tracers with the established tumor tracer O-(2-[¹⁸F]fluoroethyl)tyrosine ([¹⁸F]FET), D-phenylalanine analogs demonstrated comparable imaging quality for delineating tumors. nih.govresearchgate.net For instance, in rats with orthotopic U87 MG tumor xenografts, early uptake was significant for both L- and D-isomers of fluorophenylalanine. nih.gov

Comparative PET Tracer Uptake in Orthotopic U87 MG Tumors
TracerMaximum Standardized Uptake Value (SUVmax)
3-L-[¹⁸F]FPhe107.6 ± 11.3
3-D-[¹⁸F]FPhe86.0 ± 4.3
[¹⁸F]FET90.2 ± 7.7

Data sourced from a preclinical evaluation of PET tracers in rats bearing orthotopic U87 MG tumor xenografts. The values represent the mean ± standard deviation. nih.gov

These findings underscore the promise of ¹⁸F-labeled D-phenylalanine derivatives as effective PET tracers for the accurate delineation of tumors, particularly in the brain. nih.govresearchgate.net

Investigation of Amino Acid Transport Systems (e.g., LAT1)

The accumulation of amino acid PET tracers in cancer cells is largely mediated by specific amino acid transport systems, which are often overexpressed in malignant tissues. snmjournals.orgsnmjournals.org The L-type amino acid transporter 1 (LAT1) is one such transporter that plays a crucial role in cell proliferation and is a key target for tumor imaging. nih.govsnmjournals.org

Studies using ¹⁸F-labeled amino acid analogs, including phenylalanine derivatives, have been instrumental in investigating the functional expression of these transporters in vivo. snmjournals.orgsnmjournals.org Research has shown that the uptake of tracers like 3-L-[¹⁸F]FPhe and 3-D-[¹⁸F]FPhe in tumor cell lines such as MCF-7, PC-3, and U87 MG is significantly reduced when amino acid transport systems are suppressed. researchgate.net This confirms that their accumulation is dependent on transporters like LAT1. nih.govresearchgate.net The investigation of these transport systems is crucial for developing more specific and effective tumor-imaging agents. snmjournals.orgresearchgate.net

Computational Studies and Molecular Simulations

In silico methods are increasingly employed in the early stages of drug discovery to predict the properties of novel compounds, thereby guiding synthesis and experimental evaluation.

Insight into Molecular Interactions

The strategic incorporation of this compound into peptides and proteins provides a powerful tool for gaining detailed insights into molecular interactions. The presence of the fluorine atom, a bioisostere of hydrogen with unique physicochemical properties, allows researchers to probe and modulate the subtle forces that govern biological recognition events. beilstein-journals.orgnih.gov This unnatural amino acid serves as both a reporter for spectroscopic analysis and a modulator of non-covalent interactions, enabling a deeper understanding of structure-activity relationships, binding dynamics, and the fundamental nature of protein and peptide function. fu-berlin.demdpi.com

A primary application of fluorinated amino acids like 2-fluoro-D-phenylalanine is in the study of protein structure, conformational changes, and binding events using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.netbeilstein-journals.org The fluorine-19 nucleus has a high gyromagnetic ratio, is 100% naturally abundant, and is virtually absent from biological systems, which results in a background-free NMR spectrum. acs.orgnih.govresearchgate.net The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local microenvironment. researchgate.net Consequently, when a peptide containing 2-fluoro-D-phenylalanine binds to a target protein, changes in the ¹⁹F NMR signal can be observed, providing information on the binding event, conformational changes at the binding site, and the kinetics of the interaction. beilstein-journals.orgnih.gov This "protein-observed" or "ligand-observed" NMR approach allows for the characterization of interactions over a wide range of affinities. beilstein-journals.orgnih.gov

Furthermore, the introduction of a fluorine atom onto the phenyl ring of phenylalanine alters the electronic properties of the aromatic system. This modification is particularly useful for dissecting the contribution of specific non-covalent interactions, such as cation-π interactions. mdpi.comnih.gov Cation-π interactions, which occur between the electron-rich π system of an aromatic ring and a cation (like the side chains of lysine (B10760008) or arginine), can be crucial for protein structure and ligand binding. caltech.eduacs.org The high electronegativity of fluorine withdraws electron density from the phenyl ring, thereby weakening or "tuning" its ability to participate in cation-π interactions. mdpi.comnih.gov By comparing the binding affinity or functional activity of a native peptide with its 2-fluoro-D-phenylalanine-containing analogue, researchers can experimentally determine the importance of a specific cation-π interaction for molecular recognition. nih.gov This method has been successfully used to distinguish between membrane insertion driven by hydrophobicity and binding events mediated by cation-π complexes at protein-membrane interfaces. nih.gov

A practical example of how fluorinated phenylalanines provide insight into molecular interactions is found in the development of proteasome inhibitors. The proteasome has multiple catalytic subunits (β1, β2, and β5), and designing subunit-specific inhibitors is a key goal in drug development. nih.gov In one study, researchers systematically incorporated various fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors to probe the structure-activity relationship and enhance selectivity. nih.govacs.org The substitution of phenylalanine with its fluorinated counterparts led to significant differences in inhibitory potency against the different subunits, highlighting the specific molecular interactions within each catalytic site. nih.gov

The table below summarizes findings from a study on peptide epoxyketone proteasome inhibitors, demonstrating how fluorination at different positions within the peptide affects inhibitory activity (IC₅₀) against the chymotrypsin-like (β5) subunit of the human proteasome.

CompoundModification (Compared to Parent Compound)β5 IC₅₀ (nM)
Parent CompoundLeucine at P3, Phenylalanine at P228 ± 2
Compound 4a2-Fluoro-L-phenylalanine at P315 ± 2
Compound 4b3-Fluoro-L-phenylalanine at P323 ± 2
Compound 4c4-Fluoro-L-phenylalanine at P322 ± 1
Compound 5a2-Fluoro-L-phenylalanine at P236 ± 2
Compound 5b3-Fluoro-L-phenylalanine at P240 ± 3
Compound 5c4-Fluoro-L-phenylalanine at P246 ± 3

Data sourced from Geurink et al. (2010). The study used L-isomers, but the principle of using fluorination to probe molecular interactions is directly applicable. nih.gov

These findings illustrate that the placement of the fluorine atom has a distinct impact on the molecular interactions between the inhibitor and the proteasome's active site. For instance, incorporating 2-fluoro-L-phenylalanine at the P3 position (Compound 4a) resulted in a nearly two-fold increase in potency compared to the parent compound, suggesting a more favorable interaction within the S3 binding pocket. nih.gov In contrast, the same modification at the P2 position (Compound 5a) slightly decreased potency. nih.gov Such detailed structure-activity relationship studies, made possible by the use of building blocks like this compound, are invaluable for rationally designing more potent and selective therapeutic agents. nih.govnih.gov

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are indispensable for the separation and purification of Boc-2-fluoro-D-phenylalanine from reaction mixtures and for the critical assessment of its enantiomeric and chemical purity. researchgate.netnih.gov These techniques are foundational in both synthetic chemistry and quality control, ensuring that the compound meets the stringent requirements for research and development. researchgate.netruifuchemical.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for determining the enantiomeric purity of this compound. ruifuchemical.comchemimpex.com The separation of enantiomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. Chiral stationary phases (CSPs) within HPLC columns are specifically designed to interact differently with the D- and L-enantiomers, allowing for their separation and quantification.

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, have proven to be particularly effective for the chiral analysis of N-protected amino acids like the Boc derivative of 2-fluoro-D-phenylalanine. sigmaaldrich.com These columns can operate in various mobile phase modes, including polar organic and reversed-phase, offering flexibility in method development. sigmaaldrich.com The use of volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate (B1210297) makes these HPLC methods compatible with mass spectrometry (LC/MS), providing an additional layer of analytical confirmation. sigmaaldrich.com The enantiomeric purity of commercially available this compound is often reported to be greater than 98.5%, as determined by HPLC. ruifuchemical.com

ParameterDescriptionReference
Technique High-Performance Liquid Chromatography (HPLC) ruifuchemical.comsigmaaldrich.com
Purpose Determination of Enantiomeric Purity dntb.gov.uacat-online.com
Chiral Stationary Phases Macrocyclic glycopeptides (e.g., Teicoplanin, Ristocetin A) sigmaaldrich.com
Mobile Phase Modes Polar Organic, Reversed-Phase sigmaaldrich.com
Typical Purity >98.5% ruifuchemical.com

Chiral Separations using Derivatization Methods

In addition to direct chiral HPLC, derivatization of the amino acid enantiomers followed by separation of the resulting diastereomers is a well-established strategy. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which possess different physical properties and can be separated using standard, non-chiral chromatography.

For instance, enantiomers of amino acids can be derivatized with a protected L-proline, creating diastereomeric pairs that are readily separable by HPLC. nih.gov This approach has been successfully applied to the separation of fluoroquinolone enantiomers, demonstrating excellent resolution. nih.gov Another method involves enantioselective liquid-liquid extraction (ELLE), where chiral selectors, such as palladium-(S)-BINAP complexes, are used to selectively extract one enantiomer from a mixture. acs.org This technique has shown high selectivity for a range of natural and unnatural amino acids. acs.org While not explicitly detailed for this compound in the provided context, these methods represent viable alternative or complementary strategies for its chiral analysis.

Spectroscopic Characterization in Research

Spectroscopic techniques are powerful tools for the structural elucidation and characterization of this compound, providing detailed information about its molecular framework, electronic properties, and aggregation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule. For fluorinated compounds, ¹⁹F NMR is also a crucial technique.

In related fluorinated dipeptides, two-dimensional (2D) NMR techniques have been employed for unambiguous signal assignments of all aliphatic and aromatic protons and carbons. researchgate.net The carbon attached to the fluorine atom typically appears as a doublet in the ¹³C NMR spectrum due to ¹³C-¹⁹F coupling, with a coupling constant (¹J C-F) of approximately 243 Hz reported for 2-fluoro-DL-phenylalanine. researchgate.net The presence of the Boc protecting group can lead to restricted rotation around the N-C bond, resulting in the appearance of rotational isomers (rotamers) in the NMR spectrum at room temperature, which coalesce at higher temperatures. chemspider.com This phenomenon is characterized by the splitting of signals for nearby protons and carbons. chemspider.com

NucleusKey ObservablesSignificanceReference
¹H NMR Chemical shifts and coupling constants of protonsConfirms the presence of phenyl, aliphatic, and Boc group protons. researchgate.netchemspider.com
¹³C NMR Chemical shifts of carbon atoms, ¹³C-¹⁹F couplingConfirms the carbon skeleton and the position of the fluorine atom. researchgate.net
¹⁹F NMR Chemical shift of the fluorine atomProvides direct evidence of fluorination and can be sensitive to the chemical environment. researchgate.net
2D NMR Correlation signals (e.g., COSY, HSQC, HMBC)Enables unambiguous assignment of all proton and carbon signals. researchgate.net

UV-Visible and Photoluminescence Spectroscopy for Aggregation Studies

UV-Visible and photoluminescence spectroscopy are valuable for investigating the aggregation behavior of molecules, including fluorinated phenylalanine derivatives. Changes in the UV-Vis absorption spectrum, such as a red-shift (bathochromic shift), can indicate the formation of aggregates.

For example, studies on similar fluorinated phenylalanine derivatives have shown that a red-shift in the maximum absorption wavelength upon moving from a molecularly dissolved state to an aggregated state (like a hydrogel) is indicative of J-aggregation. researchgate.net The UV-Vis spectrum of L-2-fluorophenylalanine monomers has been observed to redshift upon assembly, suggesting the formation of J-type packing. researchgate.net While these studies focus on the free amino acid, the principles are applicable to its Boc-protected form, where intermolecular interactions can also lead to aggregation phenomena that can be monitored by these spectroscopic techniques. mdpi.com

Mass Spectrometry for Molecular Weight and Structure Confirmation

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and verify the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. rsc.org

For this compound (C₁₄H₁₈FNO₄), the expected molecular weight is approximately 283.3 g/mol . ruifuchemical.com Mass spectrometry is also frequently coupled with liquid chromatography (LC/MS) to provide separation and mass identification simultaneously, which is particularly useful for analyzing complex mixtures and confirming the identity of the purified compound from HPLC. sigmaaldrich.combeilstein-journals.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural information by analyzing the fragmentation patterns. worktribe.com

Advanced Concepts and Emerging Research Areas

Self-Assembly of Boc-Protected Phenylalanine Derivatives

The self-assembly of peptides and their derivatives into well-ordered nanostructures is a cornerstone of bottom-up nanotechnology. nih.gov This process is driven by a complex interplay of non-covalent interactions, including hydrogen bonding, π-π stacking of aromatic rings, and hydrophobic interactions. rsc.org The Boc (tert-butoxycarbonyl) protecting group, commonly used in peptide synthesis, can also influence the self-assembly process of phenylalanine derivatives. frontiersin.org

Formation of Nanostructures (e.g., nanotubes, microspheres)

While direct studies on the self-assembly of Boc-2-fluoro-D-phenylalanine are not extensively detailed in the reviewed literature, a significant body of research on analogous Boc-protected phenylalanine derivatives provides a strong basis for understanding its potential behavior. For instance, Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) has been shown to self-assemble into various nanostructures, including nanotubes and nanospheres, depending on the solvent conditions. rsc.orgrsc.org In aqueous solutions, it tends to form nanotubes with an average thickness of 690 nm and lengths extending to tens of microns, whereas in ethanol, it forms spherical structures. rsc.org This solvent-dependent morphology highlights the delicate balance of intermolecular forces governing the self-assembly process.

The introduction of fluorine is known to modulate these interactions. Fluorination can enhance hydrophobicity and introduce fluorous interactions, which can drive self-assembly. nih.govresearchgate.net Studies on Fmoc-protected fluorinated phenylalanine derivatives have shown that fluorination can promote the formation of hydrogels composed of entangled fibrillar structures. researchgate.net For example, Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) demonstrates a high propensity for self-assembly, forming rigid supramolecular gels at low concentrations. researchgate.netroyalsocietypublishing.org It is plausible that this compound would also exhibit a strong tendency to form such nanostructures, potentially with unique morphologies and stabilities conferred by the fluorine atom. Research on naphthalene (B1677914) diimide (NDI) conjugates of phenylalanine and its fluorinated version, F5-Phe, has shown that the more hydrophobic fluorinated compound readily self-assembles into distinct fibrils. royalsocietypublishing.org

Table 1: Self-Assembled Nanostructures of Boc-Phenylalanine Derivatives

Compound Solvent Observed Nanostructure Reference
Boc-L-phenylalanyl-L-phenylalanine Water/HFP Nanotubes rsc.org
Boc-L-phenylalanyl-L-phenylalanine Ethanol/HFP Nanospheres rsc.org
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine HFP/Water Nanotubes and Microtapes rsc.org
Boc-L-phenylalanyl-L-tyrosine Ethanol/Water Microspheres rsc.org
Boc-L-phenylalanyl-L-tyrosine HFP/Water Microtapes rsc.org

Note: HFP (1,1,1,3,3,3-hexafluoro-2-propanol) is often used to pre-dissolve the peptides.

Piezoelectric Properties of Self-Assembled Systems

Piezoelectricity, the generation of an electrical charge in response to applied mechanical stress, is a property exhibited by non-centrosymmetric crystalline materials. Self-assembled peptide nanostructures, due to their ordered and often chiral nature, are promising candidates for bio-piezoelectric materials. rsc.org Research has demonstrated significant piezoelectric effects in nanostructures formed from diphenylalanine and its derivatives. rsc.org

For instance, nanotubes self-assembled from Boc-L-phenylalanyl-L-phenylalanine, when embedded in biocompatible polymer fibers, exhibit strong piezoelectric properties. researchgate.net These hybrid materials can generate voltages up to 30 V and a power density of 2.3 µW cm⁻² under a periodic force of 1.5 N. researchgate.net The piezoelectric coefficient (d₁₅) of unprotected diphenylalanine nanotubes has been measured to be as high as 60 pm V⁻¹. rsc.org

Fluorination has been shown to enhance the piezoelectric response in amino acid-based materials. A study on Cbz-protected phenylalanine derivatives found that Cbz-Phe(4F) crystals exhibited a significantly higher effective piezoelectric coefficient (d₃₃) of approximately 17.9 pm V⁻¹ compared to their non-fluorinated and pentafluorinated counterparts. researchgate.net This enhancement is attributed to the influence of fluorination on the crystal packing and symmetry. researchgate.net Given these findings, it is highly probable that self-assembled nanostructures of this compound would also possess notable piezoelectric properties, potentially enhanced by the presence of the fluorine atom.

Table 2: Piezoelectric Properties of Phenylalanine Derivative Assemblies

Material Piezoelectric Coefficient Generated Voltage/Power Reference
Boc-Phe-Phe in electrospun fibers - Up to 30 V, 2.3 µW cm⁻² researchgate.net
Phe-Phe nanotubes d₁₅ ≈ 60 pm V⁻¹ - rsc.org
Cbz-Phe(4F) crystals d₃₃ ≈ 17.9 pm V⁻¹ ~2.4 V (as nanogenerator) researchgate.net
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine in electrospun fibers g_eff ≈ 0.6 Vm N⁻¹ Up to 58 V, 9 µW cm⁻² rsc.org

Applications in Drug Delivery Systems and Tissue Engineering

The self-assembling nature of fluorinated peptide derivatives, leading to the formation of stable nanostructures like hydrogels and nanoparticles, makes them highly attractive for biomedical applications such as drug delivery and tissue engineering. nih.govrsc.org These materials can serve as scaffolds that mimic the extracellular matrix or as carriers for therapeutic agents. rsc.org

Fluorinated phenylalanine derivatives are being explored for the development of advanced drug delivery systems. chemimpex.com The incorporation of fluorine can enhance the metabolic stability and bioavailability of peptide-based drugs. chemimpex.comvulcanchem.com Self-assembling peptides containing these non-natural amino acids can form nanofibers and hydrogels capable of encapsulating drugs for controlled release, which is particularly beneficial for localized treatments in applications like wound healing and cancer therapy. For example, nanoparticles formed from a tryptophan derivative, Fmoc-Trp(Boc)-OH, have shown biocompatibility and the ability to release encapsulated molecules into cells. frontiersin.org

In tissue engineering, hydrogels formed from self-assembling fluorinated peptides can act as scaffolds to support cell adhesion and proliferation. rsc.org For instance, hydrogels made from Fmoc-halogenated phenylalanine derivatives have been shown to support the viability of various cell types, indicating their potential for use as bioactive scaffolds. frontiersin.org The ability to tune the mechanical properties of these materials through molecular design is a key advantage. mdpi.com

Development of Bio-Based Materials

The use of non-natural amino acids like this compound is instrumental in the development of novel bio-based materials with tailored properties. These materials offer a sustainable alternative to traditional petroleum-based polymers and can be engineered for a wide range of applications.

Enhanced Mechanical, Thermal, or Optical Properties

The incorporation of fluorinated phenylalanine derivatives can significantly enhance the mechanical, thermal, and optical properties of materials. mdpi.commdpi.com Fluorination can lead to increased thermal stability and improved mechanical strength in polymers. nih.gov For example, the incorporation of fluorinated monomers into polyimides results in materials with high optical transparency and thermal stability. nih.gov

The self-assembly of Boc-protected diphenylalanine can result in laminated crystal structures with notable mechanical flexibility. nih.gov The introduction of fluorine is expected to further modulate these properties. Studies on fluorinated protein block copolymers have shown that residue-specific fluorination can impact temperature-dependent secondary structure, supramolecular assembly, and significantly enhance mechanical properties. mdpi.com

Optically, the self-assembly of Boc-Phe-Phe into nanostructures can lead to quantum confinement effects, resulting in unique photoluminescence properties. rsc.orgresearchgate.net The introduction of a benzothiazole (B30560) group to Boc-Phe-Phe, which increases aromaticity, was shown to enhance fluorescence and result in materials with significant nonlinear optical properties. mdpi.com It is conceivable that the electronic effects of the fluorine atom in this compound could similarly give rise to novel optical characteristics in self-assembled materials.

Protein Engineering with Non-Natural Phenylalanine Derivatives

The incorporation of non-natural amino acids into proteins is a powerful tool in protein engineering, allowing for the creation of proteins with novel or enhanced functions. chemimpex.comrsc.org 2-Fluoro-D-phenylalanine is utilized to study protein structure and function, with the fluorine atom serving as a sensitive probe and a means to enhance protein stability and activity. chemimpex.com

The site-specific incorporation of non-natural amino acids can be achieved using engineered tRNA synthetase systems. This allows for precise control over protein structure and function, enabling the development of proteins with enhanced stability, altered catalytic activity, or improved binding affinity. The global substitution of canonical amino acids with fluorinated analogs has also been explored. For instance, replacing phenylalanine with meta-fluorophenylalanine in an enzyme led to an increase in catalytic activity. frontiersin.org

The use of the D-enantiomer, such as in 2-fluoro-D-phenylalanine, can confer resistance to enzymatic degradation, which is a significant advantage for therapeutic peptides and proteins. While the Boc-protecting group is typically removed for incorporation into proteins during ribosomal synthesis, its use in the synthesis of peptide fragments containing 2-fluoro-D-phenylalanine is crucial. These fluorinated peptide fragments can then be used in semi-synthetic approaches to generate modified proteins. The enhanced stability and altered electronic properties imparted by 2-fluoro-D-phenylalanine make it a valuable component for designing next-generation therapeutic proteins and industrial enzymes. beilstein-journals.org

Site-Specific Incorporation for Modulating Protein Structure and Function

The ability to incorporate unnatural amino acids like fluorinated phenylalanines at specific sites within a protein sequence is a powerful technique for probing and engineering protein function. biorxiv.orgbiorxiv.org This process, often achieved through the use of engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs, allows researchers to systematically alter the local chemical environment within a protein. biorxiv.orgbiorxiv.org

Researchers have successfully developed systems for the site-specific incorporation of a variety of fluorinated phenylalanine analogs into proteins in both E. coli and mammalian cells (HEK 293T). biorxiv.orgbiorxiv.org These methods are efficient enough to produce sufficient quantities of modified proteins for detailed biochemical and structural analysis. biorxiv.orgbiorxiv.org This capability enables the deconstruction of biological mechanisms that rely on aromatic-pi interactions in both structural biology and cellular function. biorxiv.org While methods like peptide synthesis and the injection of misacylated tRNA can also install these amino acids, they are not as easily scalable for producing the large amounts of protein needed for biochemical and structural studies. biorxiv.orgbiorxiv.org The genetic encoding approach overcomes this limitation, opening doors for in-depth studies of protein structure and reactivity. researchgate.net

Development of Proteins with Novel Properties (e.g., enhanced stability, altered catalytic activity)

The incorporation of fluorinated amino acids, including derivatives of 2-fluoro-phenylalanine, is a key strategy in protein engineering to create proteins with novel and enhanced properties. walshmedicalmedia.com The strong carbon-fluorine bond and the hydrophobicity of fluorine can significantly impact a protein's characteristics. nih.govbeilstein-journals.org

Enhanced Stability: One of the most significant advantages of incorporating fluorinated amino acids is the enhancement of protein stability. nih.govbeilstein-journals.org This includes increased thermal stability and greater resistance to proteolytic degradation. nih.govbeilstein-journals.orgnih.gov The increased hydrophobicity of fluorinated residues can strengthen the hydrophobic core of a protein, a key factor in its folded stability. mdpi.comnih.gov This enhanced stability can extend the shelf-life of therapeutic proteins and peptide-based vaccines. nih.govbeilstein-journals.orgwalshmedicalmedia.com For example, proteins engineered with highly fluorinated cores, such as those containing multiple hexafluoroleucine residues, exhibit markedly greater structural stability compared to their non-fluorinated counterparts. mdpi.com

Altered Catalytic Activity: Beyond improving stability, fluorination can also modulate the catalytic activity of enzymes. nih.govbeilstein-journals.orgwalshmedicalmedia.com The electron-withdrawing nature of fluorine can alter the electronic environment of the active site, influencing substrate binding and the catalytic mechanism. chemimpex.com Studies on PvuII endonuclease demonstrated that the position of fluorine substitution has differential effects. walshmedicalmedia.com Incorporation of 3-Fluoro-L-phenylalanine resulted in a two-fold increase in enzymatic activity with stability similar to the wild type, whereas 2-fluoro and 4-fluoro substitutions led to decreased stability and activity. walshmedicalmedia.com This highlights the potential to fine-tune enzyme function for specific applications in biotechnology and therapeutics by strategically placing fluorinated amino acids.

Table 1: Effects of Fluorinated Phenylalanine Incorporation on Protein Properties

Property Effect of Fluorination Research Finding Citation(s)
Thermal & Metabolic Stability Increased The incorporation of fluorinated amino acids can increase the catabolic and thermal stability of proteins and peptides. nih.govbeilstein-journals.orgwalshmedicalmedia.com
Catalytic Activity Modulated (Increased or Decreased) Incorporation of 3-Fluoro-phenylalanine in PvuII endonuclease increased its activity twofold, while 2-fluoro and 4-fluoro substitutions decreased activity. walshmedicalmedia.com
Binding Affinity Altered Fluorination can alter binding affinity to target receptors and influence protein-ligand interactions. nih.govbeilstein-journals.orgvulcanchem.com
Pharmacokinetic Properties Improved The introduction of fluorine can lead to enhanced membrane permeability and bioavailability of peptide therapeutics. nih.govbeilstein-journals.orgvulcanchem.com

Antimycobacterial and Antifungal Activity Studies of Phenylalanine Derivatives

Derivatives of phenylalanine, including fluorinated versions, have been investigated for their potential as antimicrobial agents.

Antimycobacterial Activity: Research into phenylalanine amides has identified compounds with significant activity against various mycobacteria. nih.gov One study reported on derivatives of MMV688845, demonstrating their effectiveness against Mycobacterium abscessus, Mycobacterium intracellulare, Mycobacterium smegmatis, and Mycobacterium tuberculosis. nih.gov Notably, the S-oxide derivatives of the lead compound showed an 8-fold increase in activity against M. abscessus (MIC₉₀ of 0.78 µM) and were bactericidal at twice their minimum inhibitory concentration without showing cytotoxicity to mammalian cells. nih.gov The synthesis strategy focused on using Boc-protected (R)-phenylalanine to ensure the desired stereochemistry, as only the R-enantiomer exhibits activity. nih.gov

Antifungal Activity: Fluorinated phenylalanine derivatives have also demonstrated notable antifungal properties. mdpi.compensoft.net For instance, fluorophenylalanine at concentrations as low as 2.5 mM can inhibit the growth of fungal species like Cladosporium cucumerinum and Colletotrichum lagenarium. mdpi.com A study on dipeptides containing phenylalanine derivatives found that both the individual amino acids and the resulting dipeptides inhibited the growth of several pathogenic and conditionally pathogenic fungal strains. pensoft.net Specifically, (S)-α-methyl-4-fluorophenylalanine was effective against Penicillium aurantiogriseum, P. funiculosum, Ulocladium botrytis, and Aureobasidium pullulans at a concentration of 0.195 mg/ml. pensoft.net However, the effect of fluorination on antimicrobial peptide (AMP) potency can be complex; some studies report enhanced activity, while others show a decrease, indicating that the outcome is highly dependent on the specific peptide and the position of fluorination. wiley.comresearchgate.net For example, introducing 2-fluoro- and 2,6-difluorophenylalanine into the antimicrobial peptide Temporin L was found to reduce its helical structure and, consequently, its activity. researchgate.net

Table 2: Antimicrobial Activity of Selected Phenylalanine Derivatives

Compound/Derivative Target Organism Activity/Finding Citation(s)
S-oxide of MMV688845 Mycobacterium abscessus MIC₉₀ of 0.78 µM; 8-fold more active than parent compound. nih.gov
Fluorophenylalanine Cladosporium cucumerinum, Colletotrichum lagenarium Inhibited growth at 2.5 mM. mdpi.com
(S)-α-methyl-4-fluorophenylalanine Penicillium aurantiogriseum 12053, Ulocladium botrytis 12027 Pronounced antifungal activity at 0.195 mg/ml. pensoft.net
Fluorinated Temporin L E. coli, S. aureus Fluorination reduced helical propensity and antimicrobial activity. researchgate.net

Exploration of Other Biological Activities and Therapeutic Potential

The application of this compound and related compounds extends beyond protein engineering and antimicrobial research into broader areas of drug discovery and medical diagnostics. netascientific.comchemimpex.com

Fluorinated amino acids are valuable building blocks in medicinal chemistry for developing novel therapeutics, particularly in the fields of oncology and neurology. netascientific.comchemimpex.com The incorporation of these amino acids into peptide-based drugs can enhance their efficacy, selectivity, and pharmacokinetic profiles, leading to more effective and targeted therapies. chemimpex.comvulcanchem.com

Furthermore, the introduction of a fluorine atom opens up possibilities for use in advanced imaging techniques. Specifically, the isotope ¹⁸F can be incorporated to create radiolabeled phenylalanine derivatives. nih.govbeilstein-journals.org These compounds, such as 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine, can serve as radiopharmaceutical agents for positron emission tomography (PET). nih.govbeilstein-journals.org PET imaging with these tracers is a powerful tool for visualizing metabolic processes and has applications in oncology for tumor imaging. nih.govbeilstein-journals.org

Q & A

Q. Methodological Answer :

  • NMR : ¹⁹F NMR detects fluorine chemical shifts (δ ~-120 ppm for ortho-F), while ¹H NMR identifies α-proton splitting patterns .
  • IR Spectroscopy : Confirm Boc-group presence via C=O stretch (~1680 cm⁻¹).
  • Circular Dichroism (CD) : Assess enantiomeric purity by comparing optical activity to D/L standards .

Advanced: How can computational modeling complement experimental studies of this compound in drug design?

Q. Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like kinase domains.
  • QM/MM Calculations : Evaluate fluorine’s electronic effects on transition states in enzymatic reactions.
  • MD Simulations : Track conformational stability in lipid bilayers for membrane permeability studies .

Advanced: What are the best practices for ensuring reproducibility in peptide synthesis using this compound?

Q. Methodological Answer :

Coupling Conditions : Use HATU/DIPEA in DMF for efficient amide bond formation.

Deprotection Monitoring : Employ real-time MS or in-situ IR to avoid over-acidification.

Side-Chain Stability : Pre-screen for fluorine-mediated side reactions (e.g., SNAr) under basic conditions .

Basic: How does this compound compare to other fluorinated amino acids in metabolic labeling studies?

Q. Methodological Answer :

  • Selectivity : The 2-fluoro group minimizes metabolic incorporation compared to 4-fluoro analogs, making it suitable for pulse-chase studies.
  • Detection : Use ¹⁹F MRI or fluorine-tagged antibodies for in vivo tracking.
  • Control Experiments : Validate specificity via knockout cell lines lacking fluorine-processing enzymes .

Advanced: What methodologies quantify the steric effects of the 2-fluoro group on peptide backbone conformation?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve φ/ψ angles in model peptides (e.g., polyproline helices).
  • NMR NOE Analysis : Measure interproton distances to map fluorine-induced torsional restraints.
  • DFT Calculations : Compare rotational barriers with non-fluorinated analogs .

Advanced: How can researchers address conflicting data on the compound’s stability in long-term storage?

Q. Methodological Answer :

  • Accelerated Stability Studies : Store at 4°C, 25°C, and 40°C with desiccants, analyzing degradation via HPLC every 30 days.
  • Degradant Identification : Use LC-HRMS/MS to detect hydrolysis products (e.g., free 2-fluoro-D-phenylalanine).
  • Formulation Optimization : Test lyophilized vs. solution states with antioxidants (e.g., BHT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.